2-Fluoro-2',3'-dideoxyadenosine

Acid stability Oral formulation Chemical stability

2-Fluoro-2',3'-dideoxyadenosine (CAS 114849-59-1; also referred to as F-ddA, lodenosine, or 2'-β-fluoro-2',3'-dideoxyadenosine) is a synthetic 2'-fluorinated purine dideoxynucleoside analogue of 2',3'-dideoxyadenosine (ddA). It was rationally designed to overcome the profound chemical and enzymatic instability that limits the therapeutic and experimental utility of the parent compound ddA and its clinical congener didanosine (ddI).

Molecular Formula C10H12FN5O2
Molecular Weight 253.23 g/mol
CAS No. 114849-59-1
Cat. No. B12841255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2',3'-dideoxyadenosine
CAS114849-59-1
Molecular FormulaC10H12FN5O2
Molecular Weight253.23 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=NC3=C(N=C(N=C32)F)N
InChIInChI=1S/C10H12FN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1
InChIKeyOGSWGOOQBBYAIG-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2',3'-dideoxyadenosine (F-ddA, Lodenosine) Procurement-Grade Reference: Core Identity and Research-Grade Differentiators


2-Fluoro-2',3'-dideoxyadenosine (CAS 114849-59-1; also referred to as F-ddA, lodenosine, or 2'-β-fluoro-2',3'-dideoxyadenosine) is a synthetic 2'-fluorinated purine dideoxynucleoside analogue of 2',3'-dideoxyadenosine (ddA). It was rationally designed to overcome the profound chemical and enzymatic instability that limits the therapeutic and experimental utility of the parent compound ddA and its clinical congener didanosine (ddI) [1]. The 2'-fluoro substitution on the ribose sugar confers resistance to acid-catalyzed deglycosylation and to deamination by adenosine deaminase (ADA), while preserving the chain-terminating anti-HIV activity of the 5'-triphosphate metabolite (F-ddATP) against HIV-1 reverse transcriptase [2]. F-ddA advanced to Phase I/II clinical evaluation under the INN lodenosine, and it remains a benchmark compound for studying structure-stability-activity relationships in the purine nucleoside reverse transcriptase inhibitor (NRTI) class [3].

Why 2-Fluoro-2',3'-dideoxyadenosine Cannot Be Substituted by Unmodified ddA or Other Purine NRTIs in Research and Development


The unfluorinated parent compound 2',3'-dideoxyadenosine (ddA) and its clinical analogue didanosine (ddI) share the same anti-HIV mechanism of action as F-ddA, yet they are not functionally interchangeable. The critical failure modes of ddA/ddI stem from two intrinsic liabilities: (i) extreme acid lability (ddA half-life of 35 seconds under acidic conditions), which precludes reliable oral formulation and complicates handling [1]; and (ii) rapid catabolism by broadly expressed purine salvage enzymes—adenosine deaminase (ADA) for ddA and purine nucleoside phosphorylase (PNP) for ddI—that drastically reduce parent drug exposure and produce inactive metabolites [2]. The 2-fluoro modification simultaneously addresses both liabilities without ablating antiviral activity, creating a compound with a distinct pharmacological profile that cannot be replicated by simply adjusting the dose of ddA, ddI, or other non-fluorinated purine NRTIs [3].

Quantitative Differentiation Evidence: 2-Fluoro-2',3'-dideoxyadenosine vs. ddA, ddC, ddI, and F-ddI Across Six Core Selection Dimensions


Acid Stability: F-ddA vs. ddA — 24-Hour Integrity vs. 35-Second Half-Life Under Acidic Conditions

The most immediate differentiator of 2-fluoro-2',3'-dideoxyadenosine (2'-F-ddA) over its parent compound ddA is resistance to acid-catalyzed hydrolysis of the N-glycosidic bond. Under acidic conditions identical to those that degrade ddA, 2'-F-ddA exhibits no detectable decomposition after 24 hours [1]. By contrast, ddA has a measured half-life of merely 35 seconds under the same acidic conditions [1]. This stability difference is attributable to the electron-withdrawing 2'-fluoro substituent, which stabilizes the glycosidic bond against proton-catalyzed cleavage.

Acid stability Oral formulation Chemical stability Nucleoside deglycosylation

Enzymatic Stability: F-ddA Is Deaminated 20-Fold More Slowly Than ddA by Adenosine Deaminase

2',3'-dideoxyadenosine (ddA) is rapidly deaminated to the less active inosine analogue ddI by adenosine deaminase (ADA), even when ADA inhibitors are co-administered [1]. A direct comparative in vivo rat study demonstrated that F-ddA is deaminated 20 times more slowly than ddA, resulting in substantially higher plasma concentrations of the active parent nucleoside at any given dose and time point [2]. In cultured CEM T lymphoblasts, the 2-halo-ddA derivatives (including the 2-fluoro congener) were not deaminated significantly, whereas ddA was rapidly catabolized [1]. A separate study confirmed that F-ribo-ddA (the ribo epimer) is deaminated 50-fold faster than the ara-configured F-ara-ddA, underscoring the stereochemical dependence of ADA resistance conferred by the 2'-fluoro substituent [3].

Adenosine deaminase resistance Metabolic stability Deamination rate Pharmacokinetics

Mitochondrial Toxicity: β-F-ddA Is 22,000-Fold Less Potent Than ddC at Suppressing mtDNA Synthesis

A major dose-limiting toxicity of several clinically used dideoxynucleoside NRTIs (particularly ddC, ddI, and d4T) is mitochondrial DNA (mtDNA) depletion, leading to delayed lactic acidosis and peripheral neuropathy. Tsai et al. (1994) systematically compared the mtDNA-suppressive potency of four parent dideoxynucleosides and their 2'-β-fluoro analogs in human lymphoid CEM cells [1]. The rank order of the ratio of cytotoxic IC50 to mtDNA IC50 (higher ratio = better safety margin) was ddC > 5-F-ddC >> ddA > ddI > ddG > β-F-ddC > β-F-ddA > β-F-ddG [1]. Directly compared with ddC, β-F-ddA was 22,000 times less potent in suppressing cellular mtDNA content, while its anti-HIV potency decreased only modestly relative to the unfluorinated parent compound ddA [1]. By contrast, β-F-ddI and 2'-β,5-di-F-ddC produced neither cellular toxicity nor mtDNA suppression at concentrations up to 500 μM and 1,000 μM, respectively [1].

Mitochondrial toxicity mtDNA depletion Safety margin NRTI toxicity Lactic acidosis

In Vivo Anti-HIV-1 Efficacy: F-ddA Reduces Infection Rate from 93% to 0% in hu-PBL-SCID Mouse Model

The definitive in vivo proof of concept for F-ddA was established using the hu-PBL-SCID mouse model of HIV-1 infection. Ruxrungtham et al. (1996) demonstrated that following challenge with 50 TCID50 of HIV-1 LAI, 39 of 42 (93%) untreated control mice developed HIV infection [1]. Administration of zidovudine (AZT) reduced the infection rate to 5 of 16 (31%), whereas F-ddA decreased the infection rate to 0 of 44 (0%) [1]. In a follow-up controlled study, F-ddA treatment reduced infection from 18 of 20 (90%) in controls to 4 of 20 (20%) [1]. Critically, F-ddA also conferred significant protection of human CD4+ T lymphocytes: treated mice retained 10.3% ± 3.4% CD4+ cells versus 0.27% ± 0.21% in untreated controls (P = 0.01) [1].

In vivo efficacy hu-PBL-SCID HIV-1 challenge model CD4+ T-cell preservation Prophylaxis

Oral Bioavailability: F-ddA Liquid Formulation Achieves 74% Bioavailability (Fasting), Surpassing the >50% Capsule Benchmark

The oral bioavailability of F-ddA was characterized in conjunction with a Phase I clinical trial in adult AIDS patients [1]. The liquid formulation of F-ddA demonstrated high oral bioavailability of 74% under fasting conditions and 64% when administered with food [1]. Preliminary capsule formulation studies indicated bioavailability exceeding 50% [1]. In rats, oral F-ddA at doses of 40–1,000 mg/kg/day exhibited dose-dependent pharmacokinetics, with rapid and extensive in vivo conversion to the active metabolite F-ddI; the Cmax and AUC of F-ddI were generally 2–3-fold greater than those of the parent F-ddA, confirming that F-ddA functions as an effective oral prodrug of F-ddI [2].

Oral bioavailability Formulation Clinical pharmacokinetics Prodrug ADA-activated delivery

CNS Delivery: F-ddA Functions as a Brain-Targeted Prodrug, Providing 8–11-Fold Higher CNS Dideoxynucleoside Levels vs. Direct F-ddI Administration

The CNS delivery of anti-HIV nucleosides is critical for addressing HIV-associated neurocognitive disorders. Singhal et al. (1997) compared the CNS distribution of F-ddA and F-ddI in rats and demonstrated that F-ddA, which is more lipophilic than F-ddI, provided approximately 8-fold higher brain parenchyma concentrations and approximately 11-fold higher cerebrospinal fluid (CSF) concentrations of total dideoxynucleoside (F-ddA + F-ddI) compared to direct intravenous F-ddI administration [1]. Brain tissue ADA-mediated deamination of F-ddA to F-ddI contributed to this enhanced delivery: brain parenchyma F-ddI levels were 5-fold higher and the CSF/plasma F-ddI ratio was 3-fold higher when F-ddA was administered versus F-ddI controls [1]. In rhesus monkeys, F-ddA exhibited a mean plasma residence time of 0.17 h with rapid conversion to F-ddI (parent AUC/metabolite AUC ratio = 0.16); the CSF AUC/plasma AUC ratio for F-ddA was 0.068, approximately 4-fold higher than the corresponding ratio for F-ddI (0.017) [2]. This places F-ddA's CNS penetration at least comparable to that of didanosine [2], but with the added advantage of functioning as a CNS-activated prodrug that exploits high brain tissue ADA activity [3].

CNS penetration Blood-brain barrier Prodrug Adenosine deaminase Neuro-AIDS Cerebrospinal fluid

Evidence-Backed Research and Industrial Application Scenarios for 2-Fluoro-2',3'-dideoxyadenosine (F-ddA, Lodenosine)


In Vitro HIV-1 Replication Studies Requiring Extended Intracellular Active Metabolite Half-Life

F-ddA is the optimal choice for in vitro HIV-1 inhibition assays where sustained intracellular concentrations of the active triphosphate (F-ddATP) are required without the confounding variable of rapid parent nucleoside degradation. Unlike ddA, which is rapidly deaminated to ddI by ADA present in cultured T-cell lines (CEM, MOLT-4, MT-2) even in the presence of ADA inhibitors, F-ddA is not significantly deaminated and is efficiently phosphorylated to F-ddATP . This metabolic stability is critical for experiments examining the relationship between intracellular F-ddATP levels and antiviral effect, as was demonstrated using ion-pairing HPLC methods specifically developed for simultaneous quantitation of ddATP and F-ddATP in cultured murine and human PBMC .

In Vivo HIV-1 Prophylaxis and Therapeutic Efficacy Studies in Humanized Mouse Models

For in vivo evaluation of anti-HIV-1 agents, F-ddA serves as a validated positive control with a well-characterized efficacy benchmark. In the hu-PBL-SCID mouse model, oral F-ddA reduced HIV-1 infection rates from 93% (untreated) to 0%, superior to AZT (31% infection rate), and preserved CD4+ T-cell counts at 38-fold higher levels than untreated controls . This dataset provides a reproducible reference point for calibrating novel anti-HIV compounds in the same model system, and F-ddA's high oral bioavailability (74% fasting) enables flexible dosing regimens that avoid the confounding stress of repeated parenteral administration.

CNS-Targeted Antiretroviral Drug Delivery and Neuro-AIDS Research

F-ddA's unique CNS-activated prodrug mechanism—whereby the more lipophilic F-ddA crosses the blood-brain barrier and is then converted by brain tissue ADA to the active metabolite F-ddI—makes it the preferred compound for studies investigating CNS HIV reservoirs or designing brain-targeted nucleoside delivery strategies. Administration of F-ddA yields 8-fold higher brain and 11-fold higher CSF total dideoxynucleoside concentrations compared to direct F-ddI administration . Pre-treatment with the ADA inhibitor 2'-deoxycoformycin further enhances intact F-ddA brain concentrations by 5-fold and CSF concentrations by 6-fold, demonstrating that the prodrug effect can be pharmacologically modulated . This system has also been validated in primary cultured bovine brain microvascular endothelial cells as an in vitro BBB model for studying ADA-activated prodrug transport .

NRTI Mitochondrial Toxicity Profiling and Safety Margin Assessment

F-ddA is an essential comparator compound for studies evaluating the mitochondrial toxicity liability of nucleoside analog drug candidates. Its characterized position in the mtDNA suppression rank order—22,000-fold less potent than ddC and more favorable than ddA, ddI, and ddG—provides a quantitative benchmark for classifying new compounds . The established correlation between mtDNA suppression and compensatory lactate production in CEM cells treated with F-ddA and related analogs also makes F-ddA a reference standard for in vitro mitochondrial toxicity screening panels, enabling researchers to contextualize the mitochondrial safety profile of novel NRTIs against a compound with documented clinical development history.

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